molecular formula C16H13ClN2OS B2660986 (Z)-2-[5-(4-chlorobenzoyl)-2-thienyl]-3-(dimethylamino)-2-propenenitrile CAS No. 478077-94-0

(Z)-2-[5-(4-chlorobenzoyl)-2-thienyl]-3-(dimethylamino)-2-propenenitrile

Cat. No. B2660986
CAS RN: 478077-94-0
M. Wt: 316.8
InChI Key: JCZOVWZPYLVFOC-BENRWUELSA-N
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Description

The compound is an organic molecule with multiple functional groups, including a chlorobenzoyl group, a thiophene ring, a dimethylamino group, and a nitrile group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The presence of multiple functional groups and a conjugated system could lead to interesting electronic properties. The thiophene ring and the nitrile group could participate in pi-pi stacking interactions, and the chlorobenzoyl and dimethylamino groups could be involved in various types of bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The chlorobenzoyl group could undergo nucleophilic aromatic substitution, and the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity, and the aromatic rings could contribute to its stability .

Future Directions

The compound could potentially be of interest in various fields, such as medicinal chemistry or materials science, due to its complex structure and potential reactivity . Further studies would be needed to fully explore its properties and potential applications.

properties

IUPAC Name

(Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-19(2)10-12(9-18)14-7-8-15(21-14)16(20)11-3-5-13(17)6-4-11/h3-8,10H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZOVWZPYLVFOC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C#N)\C1=CC=C(S1)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[5-(4-chlorobenzoyl)thiophen-2-yl]-3-(dimethylamino)prop-2-enenitrile

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